10-methyl-2H,3H-[1,4]dioxino[2,3-f]quinolin-6-amine
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Overview
Description
10-methyl-2H,3H-[1,4]dioxino[2,3-f]quinolin-6-amine is a heterocyclic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a dioxino ring fused to a quinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of ortho-vinylcarbonylamino-substituted acylbenzenes through tandem Michael and Knoevenagel reactions . This process can be carried out in a one-pot procedure, making it efficient for laboratory synthesis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as solvent-free reactions and the use of reusable catalysts, are being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
10-methyl-2H,3H-[1,4]dioxino[2,3-f]quinolin-6-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen functionalities, while reduction may yield more saturated derivatives.
Scientific Research Applications
10-methyl-2H,3H-[1,4]dioxino[2,3-f]quinolin-6-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 10-methyl-2H,3H-[1,4]dioxino[2,3-f]quinolin-6-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2H,3H-[1,4]dioxino[2,3-b]quinolin-10-amine: This compound has a similar structure but differs in the position of the dioxino ring.
4-Hydroxy-2-quinolones: These compounds share the quinoline core but have different functional groups attached.
Uniqueness
10-methyl-2H,3H-[1,4]dioxino[2,3-f]quinolin-6-amine is unique due to its specific dioxino ring fusion and the presence of a methyl group at the 10th position. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
10-methyl-2,3-dihydro-[1,4]dioxino[2,3-f]quinolin-6-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-7-2-3-14-11-8(13)6-9-12(10(7)11)16-5-4-15-9/h2-3,6H,4-5,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPPXLNDJOIFJEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C3=C(C=C(C2=NC=C1)N)OCCO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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